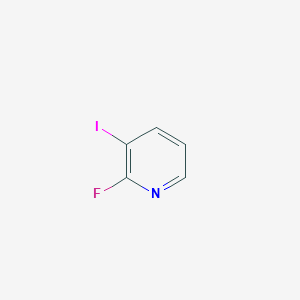
2-Fluoro-3-iodopyridine
Cat. No. B038475
Key on ui cas rn:
113975-22-7
M. Wt: 222.99 g/mol
InChI Key: WCDCAXVNBOLWNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07456177B2
Procedure details


Prepared according to J. Org. Chem. 1993, 7832: A solution of lithium diisopropylamide was prepared by addition of n-BuLi (46.4 ml, 2.5 M in hexanes, 0.12 mol) to a solution of diisopropyl amine (15 ml, 0.12 mol) in of anhydrous THF (200 ml) at 0° C. After stirring for ten minutes the solution was cooled to −78° C. Using a syringe pump 2-fluoropyridine (10 ml, 0.12 mol) was added neat over 2 min. The reaction mixture was stirred for 4 h at this temperature. A white precipitate formed. A solution of iodine (29.5 gm, 0.12 mol) in of anhydrous THF (100 ml) was added over 40 min via syringe pump while the reaction was kept at −78° C. The reaction mixture changed from white to yellow and finally to orange in color during this addition. The reaction mixture is quenched at −78° C. by adding of water (5 ml) followed by carefully pouring the mixture into an 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate. The product was extracted into ether and the organic layer was washed with brine and then dried over Na2SO4 and evaporated in vacuo. The residue 22.2 gm (86%), which solidified, was purified by chromatography on silica gel eluting with 9/1 hexane/ethyl acetate to afford of the desired 2-fluoro-3-iodopyridine contaminated with 2-fluoro-4-iodopyridine (21 gm). 1H NMR (CDCl3, 400 MHz) δ 8.17 (m, 2H), 6.95 (m, 1H); APCl MS m/z 224 (M)+.






Identifiers


|
REACTION_CXSMILES
|
[Li:1]CCCC.[CH:6]([NH:9][CH:10]([CH3:12])[CH3:11])([CH3:8])[CH3:7].[F:13][C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][N:15]=1.[I:20]I>C1COCC1>[CH:6]([N-:9][CH:10]([CH3:12])[CH3:11])([CH3:8])[CH3:7].[Li+:1].[F:13][C:14]1[C:19]([I:20])=[CH:18][CH:17]=[CH:16][N:15]=1 |f:5.6|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
46.4 mL
|
|
Type
|
reactant
|
|
Smiles
|
[Li]CCCC
|
|
Name
|
|
|
Quantity
|
15 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)NC(C)C
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Two
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
reactant
|
|
Smiles
|
FC1=NC=CC=C1
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-78 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
After stirring for ten minutes the solution
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Prepared
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added neat over 2 min
|
|
Duration
|
2 min
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The reaction mixture was stirred for 4 h at this temperature
|
|
Duration
|
4 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A white precipitate formed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was kept at −78° C
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
during this addition
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture is quenched at −78° C.
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
by adding of water (5 ml)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
by carefully pouring the mixture
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
into an 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The product was extracted into ether
|
WASH
|
Type
|
WASH
|
|
Details
|
the organic layer was washed with brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over Na2SO4
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was purified by chromatography on silica gel eluting with 9/1 hexane/ethyl acetate
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(C)[N-]C(C)C.[Li+]
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC1=NC=CC=C1I
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
